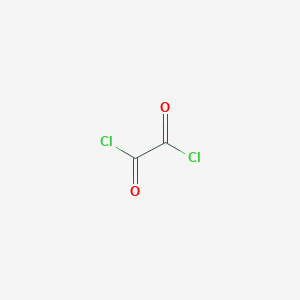

Oxalyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

oxalyl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl2O2/c3-1(5)2(4)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSLXHKWHWQRSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058822 | |

| Record name | Ethanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless fuming liquid with a penetrating odor; [Merck Index] | |

| Record name | Ethanedioyl dichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxalyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

150.0 [mmHg] | |

| Record name | Oxalyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

79-37-8 | |

| Record name | Oxalyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxalyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanedioyl dichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxalyl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXALYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4Y96317DW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Unseen Dangers: An In-depth Technical Guide to the Hazards of Oxalyl Chloride Decomposition

For Researchers, Scientists, and Drug Development Professionals

Oxalyl chloride ((COCl)₂), a cornerstone reagent in organic synthesis for the preparation of acid chlorides, Swern oxidations, and various other transformations, harbors significant and often underestimated hazards associated with its decomposition. Beyond its inherent toxicity and corrosivity, the propensity of this compound to decompose under various conditions—thermal, photochemical, and hydrolytic—can lead to the release of highly toxic and reactive gases. This guide provides a comprehensive overview of the decomposition pathways of this compound, the hazardous products formed, and the conditions that promote these dangerous reactions, supported by available quantitative data and experimental insights.

Core Decomposition Pathways and Associated Hazards

The decomposition of this compound can be initiated by heat, light, or reaction with nucleophiles, most notably water. Each pathway presents a unique set of hazards that must be carefully managed in a laboratory or industrial setting.

Hydrolytic Decomposition: A Violent Reaction

The most well-documented and immediate hazard associated with this compound is its violent reaction with water. Unlike other acyl chlorides that typically hydrolyze to the corresponding carboxylic acid and hydrogen chloride, this compound's hydrolysis proceeds via a complete breakdown of the molecule.[1][2]

Reaction: (COCl)₂ + H₂O → CO₂ + CO + 2HCl

This reaction is highly exothermic and results in the rapid evolution of a mixture of toxic and corrosive gases:

-

Hydrogen Chloride (HCl): A highly corrosive gas that can cause severe respiratory tract irritation and chemical burns upon contact with moist tissues.[3]

-

Carbon Monoxide (CO): A toxic gas that is a chemical asphyxiant, interfering with oxygen transport in the blood.[2]

-

Carbon Dioxide (CO₂): While less toxic, it can act as a simple asphyxiant in high concentrations.

The violent nature of this reaction means that even small amounts of moisture, such as from atmospheric humidity or improperly dried solvents and glassware, can lead to a dangerous pressure buildup in sealed containers.[3]

Thermal Decomposition: The Threat of Phosgene

While this compound is a liquid at room temperature, it is sensitive to elevated temperatures. Technical safety bulletins often recommend avoiding temperatures above 40°C.[4] The thermal decomposition of this compound is a significant concern due to the potential formation of phosgene (COCl₂), a highly toxic chemical warfare agent.[5][6]

The uncatalyzed thermal decomposition pathway is not well-defined in publicly available literature with specific kinetic parameters. However, evidence strongly suggests that in the presence of catalysts, particularly Lewis acids and other impurities, the decomposition to phosgene and carbon monoxide is facilitated.

Catalyzed Thermal Decomposition: (COCl)₂ --(heat, catalyst)--> COCl₂ + CO

This decomposition has been observed under various conditions:

-

With Aluminum Chloride (AlCl₃): An equimolar mixture of this compound and aluminum chloride at room temperature has been shown to generate both phosgene and carbon monoxide.[7]

-

With Other Catalysts: The decomposition of tetrachloroethylene carbonate to produce this compound and phosgene is catalyzed by tertiary amines and activated charcoal at temperatures between 60-80°C.[5] This suggests that similar catalysts could promote the decomposition of this compound itself.

The formation of phosgene, even in small quantities, represents a severe inhalation hazard, causing delayed pulmonary edema.

Photochemical Decomposition: A Radical Pathway

Exposure to ultraviolet (UV) light can also induce the decomposition of this compound. Photolysis studies have shown that UV radiation initiates the cleavage of the C-Cl and C-C bonds, proceeding through a radical mechanism.[8][9]

The primary photochemical process involves a two-step dissociation:

-

(COCl)₂ + hν → ClCO• + Cl• + CO

-

ClCO• → Cl• + CO

The main hazardous products of this pathway are:

-

Chlorine Radicals (Cl•): Highly reactive species that can initiate other hazardous reactions.

-

Carbon Monoxide (CO): As with hydrolysis, this toxic gas is a significant product.

Some studies have also identified a minor pathway in the UV photolysis of this compound that leads to the direct formation of phosgene (COCl₂) and molecular chlorine (Cl₂) .[9]

Quantitative Data on Decomposition

| Decomposition Pathway | Condition | Products | Quantitative Data | Reference(s) |

| Hydrolysis | Reaction with water | CO, CO₂, HCl | Violent, rapid gas evolution | [1] |

| Catalyzed Thermal | 60-80°C with tertiary amines or activated charcoal (from precursor) | COCl₂, CO | - | [5] |

| Catalyzed Thermal | Room temperature with AlCl₃ | COCl₂, CO | - | [7] |

| Photochemical | UV irradiation (~248 nm) | Cl•, CO, ClCO• | Quantum yield for Cl atom formation is ~2 | |

| Photochemical | UV irradiation | COCl₂, Cl₂ | Minor pathway | [9] |

Experimental Protocols for Studying Decomposition

Investigating the decomposition of a highly toxic and reactive substance like this compound requires specialized experimental setups and stringent safety protocols. The following outlines general methodologies that can be adapted for such studies.

Gas-Phase Thermal Decomposition Kinetics

A common method for studying the kinetics of gas-phase decomposition is through the use of a heated flow reactor or a static reactor coupled with a sensitive analytical technique.

General Experimental Workflow:

-

Sample Introduction: A known concentration of this compound vapor, diluted in an inert gas (e.g., nitrogen or argon), is introduced into a temperature-controlled reactor.

-

Decomposition: The gas mixture is heated to a specific temperature for a defined residence time, allowing thermal decomposition to occur.

-

Product Analysis: The effluent gas stream is rapidly cooled (quenched) to prevent further reaction and analyzed to identify and quantify the decomposition products.

-

Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile decomposition products.[10]

-

Fourier-Transform Infrared Spectroscopy (FTIR): For real-time monitoring of the concentrations of reactants and products with characteristic infrared absorptions (e.g., CO, CO₂, COCl₂).

-

-

-

Kinetic Analysis: By varying the temperature and residence time and measuring the extent of decomposition, kinetic parameters such as the rate constant and activation energy (Arrhenius parameters) can be determined.

For a highly corrosive gas like this compound, all components of the experimental setup in contact with the gas must be constructed from inert materials, such as glass, Teflon, or stainless steel.

Safety Protocols for Handling this compound at Elevated Temperatures

Given the severe hazards, the following safety precautions are mandatory when working with this compound, especially under conditions that may favor its decomposition:

-

Ventilation: All manipulations must be conducted in a certified and properly functioning chemical fume hood.[3]

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, a lab coat, and chemical splash goggles. A face shield is also recommended.[3]

-

Inert Atmosphere: Store and handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[11]

-

Temperature Control: Avoid heating this compound above 40°C unless in a specifically designed and controlled reactor system.[4]

-

Emergency Preparedness: Have appropriate spill cleanup materials (e.g., dry sand, absorbent pads) and emergency response plans in place. Ensure access to a safety shower and eyewash station.[3]

Visualizing Decomposition Pathways and Workflows

Decomposition Pathways

Caption: Major decomposition pathways of this compound.

Experimental Workflow for Gas-Phase Decomposition Study

Caption: Workflow for studying gas-phase decomposition kinetics.

Conclusion

A thorough understanding of the decomposition hazards of this compound is paramount for its safe handling in research and development. The violent reactivity with water, the potential for thermally induced formation of phosgene, and its sensitivity to light all contribute to a complex hazard profile. While detailed kinetic data for all decomposition pathways, particularly uncatalyzed thermal decomposition, remains an area for further investigation, the existing evidence clearly indicates that elevated temperatures and the presence of common laboratory reagents can significantly increase the risk of hazardous decomposition. Strict adherence to safety protocols, including the exclusion of moisture, temperature control, and appropriate ventilation, is essential to mitigate these risks and ensure the well-being of laboratory personnel.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. US2816140A - Process for the production of this compound - Google Patents [patents.google.com]

- 6. Phosgene - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to the Reaction of Oxalyl Chloride with Primary and Secondary Alcohols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactions of oxalyl chloride with primary and secondary alcohols. It details the primary reaction pathways, including oxidation to aldehydes and ketones (the Swern oxidation), esterification to form dialkyl oxalates, and conversion to alkyl chlorides. This document furnishes detailed experimental protocols, reaction mechanisms, and quantitative data to support laboratory applications and process development.

Core Reaction Pathways

This compound is a highly reactive reagent that interacts with primary and secondary alcohols primarily through three distinct pathways, the outcomes of which are dictated by the specific reaction conditions and the presence of other reagents.

-

Oxidation to Aldehydes and Ketones (The Swern Oxidation): In the presence of dimethyl sulfoxide (DMSO) and a hindered base such as triethylamine (TEA), this compound facilitates the mild and efficient oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. This reaction is renowned for its high yields and tolerance of a wide range of functional groups.

-

Esterification to Dialkyl Oxalates: When reacted with alcohols, typically in the presence of a base like pyridine to neutralize the HCl byproduct, this compound forms the corresponding dialkyl oxalate esters. Primary alcohols generally provide quantitative yields of the desired ester.

-

Conversion to Alkyl Chlorides: Through a nucleophilic substitution reaction, this compound can also convert alcohols into their corresponding alkyl chlorides. This transformation is believed to proceed via an S(_N)2-like mechanism.

Oxidation: The Swern Oxidation

The Swern oxidation is a widely utilized method for the oxidation of primary and secondary alcohols, valued for its mild conditions that avoid the use of heavy metals.[1]

Reaction Mechanism

The mechanism of the Swern oxidation is a multi-step process:

-

Activation of DMSO: Dimethyl sulfoxide reacts with this compound at low temperatures (typically below -60 °C) to form a highly electrophilic chloro(dimethyl)sulfonium chloride intermediate, with the evolution of carbon monoxide and carbon dioxide.

-

Formation of Alkoxysulfonium Salt: The alcohol then acts as a nucleophile, attacking the sulfur atom of the chloro(dimethyl)sulfonium chloride to form an alkoxysulfonium salt.

-

Ylide Formation: A hindered base, most commonly triethylamine, is added to deprotonate the carbon adjacent to the sulfur atom, forming a sulfur ylide.

-

Elimination: The sulfur ylide undergoes an intramolecular elimination via a five-membered ring transition state to yield the final carbonyl compound, dimethyl sulfide, and a protonated base.

Experimental Workflow & Signaling Pathway

The following diagram illustrates the experimental workflow and the underlying chemical transformations in the Swern oxidation.

References

The Core Principles of Swern Oxidation with Oxalyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Swalili oxidation, a cornerstone of modern organic synthesis, offers a mild and efficient method for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. Its broad functional group tolerance and high yields have cemented its importance in the synthesis of complex molecules, particularly within the pharmaceutical industry. This guide delves into the fundamental principles of the Swem oxidation using the common activator, oxalyl chloride, providing a comprehensive resource for both seasoned researchers and those new to the methodology.

The Reaction Mechanism: A Step-by-Step Activation and Oxidation

The Swern oxidation proceeds through a series of well-defined steps, initiated by the activation of dimethyl sulfoxide (DMSO) with this compound. This process is critically dependent on low temperatures, typically -78 °C, to ensure the stability of the reactive intermediates and minimize side reactions.[1][2]

The mechanism can be broken down into three key stages:

-

Formation of the Electrophilic Sulfur Species: At low temperatures, DMSO reacts with this compound to form a highly reactive intermediate, the chloro(dimethyl)sulfonium chloride. This reaction is accompanied by the evolution of carbon monoxide and carbon dioxide gas.[3][4]

-

Formation of the Alkoxysulfonium Salt: The alcohol substrate then displaces the chloride ion from the chloro(dimethyl)sulfonium chloride, forming a key intermediate known as an alkoxysulfonium salt.[3][5]

-

Ylide Formation and Elimination: A hindered, non-nucleophilic base, most commonly triethylamine (Et₃N), is introduced to deprotonate the carbon adjacent to the positively charged sulfur atom, forming a sulfur ylide.[3][5] This ylide then undergoes an intramolecular elimination via a five-membered ring transition state to yield the desired carbonyl compound, dimethyl sulfide (DMS), and a protonated molecule of the base.[3][5]

A visual representation of this mechanistic pathway is provided below.

Caption: The reaction mechanism of the Swern oxidation.

Quantitative Data and Reaction Parameters

The success of a Swern oxidation is highly dependent on careful control of stoichiometry and temperature. The following table summarizes typical quantitative parameters for the reaction.

| Parameter | Typical Value | Notes |

| Temperature | -78 °C to -60 °C | Crucial for the stability of the reactive intermediates and to prevent side reactions.[2][6] |

| Solvent | Dichloromethane (CH₂Cl₂) | The most common solvent, though ethers like THF can also be used.[1][7] |

| Reagent Stoichiometry | ||

| Alcohol | 1.0 equivalent | The limiting reagent. |

| This compound | 1.1 - 2.0 equivalents | Used in slight excess to ensure complete activation of DMSO.[1] |

| DMSO | 2.0 - 4.0 equivalents | Acts as both the oxidant and a solvent.[8] |

| Triethylamine | 3.0 - 7.0 equivalents | A hindered base is essential to promote ylide formation without competing nucleophilic attack.[1][7] |

| Reaction Time | ||

| Activation of DMSO | 5 - 15 minutes | The reaction of DMSO and this compound is typically rapid.[1] |

| Alcohol Addition | 5 - 30 minutes | Slow, dropwise addition is important to maintain the low temperature.[1] |

| Base Addition | 10 - 30 minutes | Slow addition is necessary to control the exothermicity of the neutralization and ylide formation.[1] |

| Yields | Generally >85% | High yields are a key advantage of this method.[9] |

Experimental Protocols

The following section provides a generalized, yet detailed, experimental protocol for a typical Swern oxidation. Specific quantities should be adjusted based on the scale of the reaction and the molecular weight of the alcohol.

General Experimental Workflow

Caption: A typical experimental workflow for the Swern oxidation.

Detailed Methodologies

Materials:

-

Round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer.

-

Dry ice/acetone bath for maintaining low temperatures.

-

Syringes for the addition of reagents.

-

Anhydrous dichloromethane (CH₂Cl₂).

-

Dimethyl sulfoxide (DMSO), freshly distilled or from a sealed bottle.

-

This compound, freshly distilled or from a sealed bottle.

-

Triethylamine (Et₃N), freshly distilled.

-

The primary or secondary alcohol to be oxidized.

Procedure:

-

Preparation: A solution of this compound (1.5 equivalents) in anhydrous dichloromethane is added to a flame-dried, nitrogen-purged round-bottom flask and cooled to -78 °C using a dry ice/acetone bath.[1]

-

Activation of DMSO: A solution of DMSO (2.7 equivalents) in anhydrous dichloromethane is added dropwise to the cooled this compound solution over a period of 5 minutes. The mixture is then stirred for an additional 5 minutes at -78 °C.[1]

-

Addition of the Alcohol: A solution of the alcohol (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture over 5 minutes, ensuring the internal temperature does not rise significantly. The reaction is then stirred for 30 minutes at -78 °C.[1]

-

Addition of the Base: Triethylamine (7.0 equivalents) is added dropwise to the reaction mixture over 10 minutes.[1]

-

Warming and Quenching: The reaction mixture is allowed to slowly warm to room temperature. Water is then added to quench the reaction.[1]

-

Work-up and Purification: The product is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified, typically by flash column chromatography.[1]

Side Reactions and Considerations

While the Swern oxidation is a robust reaction, deviations from the optimal conditions can lead to side products. The most common side reaction is the Pummerer rearrangement , which can occur if the reaction temperature is allowed to rise before the addition of the base.[6] This rearrangement can lead to the formation of methylthiomethyl (MTM) ethers.[6]

Another important consideration is the formation of byproducts. Dimethyl sulfide (DMS) is a volatile and malodorous compound, and all manipulations should be carried out in a well-ventilated fume hood.[3][5] Carbon monoxide, a toxic gas, is also generated during the activation of DMSO.[3][5] Used glassware can be deodorized by rinsing with a bleach solution.[3]

References

- 1. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 2. DMSO –this compound, Swern Oxidation - Wordpress [reagents.acsgcipr.org]

- 3. Swern oxidation - Wikipedia [en.wikipedia.org]

- 4. allfordrugs.com [allfordrugs.com]

- 5. byjus.com [byjus.com]

- 6. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 9. researchgate.net [researchgate.net]

introductory guide to Friedel-Crafts acylation using oxalyl chloride

An Introductory Guide to Friedel-Crafts Acylation Using Oxalyl Chloride

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts acylation is a foundational reaction in organic synthesis, enabling the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2][3] This electrophilic aromatic substitution reaction is pivotal for synthesizing aromatic ketones, which are crucial intermediates in the production of pharmaceuticals, agrochemicals, and specialty chemicals.[4][5] This guide provides an in-depth overview of Friedel-Crafts acylation with a specific focus on the use of this compound, a highly effective and versatile reagent.

Core Concepts: The Role of this compound

This compound ((COCl)₂) serves two primary roles in the context of Friedel-Crafts acylation. Its most common application is as a reagent to convert carboxylic acids into highly reactive acyl chlorides in situ.[5][6] This method is favored because the reaction byproducts—carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl)—are volatile gases, which simplifies the purification process.[7] Compared to other chlorinating agents like thionyl chloride, this compound is often considered a milder and more selective reagent.[6]

The general process can be viewed in two stages:

-

Acyl Chloride Formation : A carboxylic acid is reacted with this compound, often with a catalytic amount of N,N-dimethylformamide (DMF), to generate the corresponding acyl chloride.[8][9][10]

-

Friedel-Crafts Acylation : The newly formed acyl chloride then reacts with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form the desired aryl ketone.[2]

The key electrophile in the reaction is the acylium ion, which is generated when the Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating the cleavage of the C-Cl bond. This resonance-stabilized acylium ion is then attacked by the electron-rich aromatic ring.[2] A significant advantage of the acylation reaction is that the product, an aryl ketone, is less reactive than the starting aromatic compound, which prevents polysubstitution.[1][11]

Reaction Mechanism and Workflow

The mechanism involves the initial activation of a carboxylic acid by this compound, followed by the classical Friedel-Crafts acylation pathway.

Quantitative Data Summary

The efficiency of Friedel-Crafts acylation using this compound can vary based on the substrate, catalyst, and reaction conditions. The following table summarizes representative yields for various aromatic substrates.

| Aromatic Substrate | Lewis Acid | Solvent | Time (h) | Temp (°C) | Product | Yield (%) | Reference |

| Toluene | AlCl₃ | CH₂Cl₂ | 3 - 5 | 0 - 25 | p-Methylacetophenone | 80 - 90 | [7] |

| Anisole | FeCl₃ | CH₂Cl₂ | 6 - 8 | 0 | p-Methoxyacetophenone | 60 - 70 | [7] |

| Naphthalene | AlCl₃ | C₆H₅NO₂ | 8 - 12 | 25 | α-Acetonaphthone | 50 - 60 | [7] |

| Pentamethylbenzene | AlCl₃ | - | - | - | Pentamethylbenzoic acid | 65 | [12] |

| Anthracene | [bmim]Cl/AlCl₃ | Ionic Liquid | 6 | 45 | 1,2-Aceanthrylenedione | 88.2 | [13] |

Note: Yields are illustrative and can vary significantly with specific experimental conditions and reagent purity. Optimization is recommended for each unique substrate.[7]

Detailed Experimental Protocols

This section provides a generalized, two-part protocol for the synthesis of an aryl ketone starting from a carboxylic acid.

Protocol 1: Synthesis of Acyl Chloride from Carboxylic Acid

This procedure details the conversion of a carboxylic acid to its corresponding acyl chloride.[7][8][14]

Materials:

-

Carboxylic acid (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)[7][8]

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of anhydrous DMF (1-2 drops).[7]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound (1.2 eq) to the stirring solution.[7] Gas evolution (CO, CO₂, HCl) will be observed.[7]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.[7]

-

Monitor the reaction's progress by IR spectroscopy (noting the disappearance of the broad O-H stretch from the carboxylic acid).

-

Once the reaction is complete, remove the excess this compound and solvent by distillation under reduced pressure to obtain the crude acyl chloride, which can often be used in the next step without further purification.[7]

Protocol 2: Friedel-Crafts Acylation of an Aromatic Substrate

This protocol describes the acylation of an aromatic ring using the prepared acyl chloride.[1][7]

Materials:

-

Aromatic substrate (1.0 eq)

-

Crude acyl chloride from Protocol 1 (1.0 eq)

-

Lewis acid (e.g., AlCl₃, 1.1 - 1.3 eq)

-

Anhydrous solvent (e.g., DCM, CS₂)

-

Crushed ice and concentrated HCl for quenching

Procedure:

-

Reaction Setup : In a separate flame-dried flask under a nitrogen atmosphere, prepare a suspension of the anhydrous Lewis acid (1.1 - 1.3 eq) in the chosen anhydrous solvent.[7]

-

Cool the suspension to 0 °C in an ice bath.

-

Substrate Addition : Dissolve the aromatic substrate (1.0 eq) in the anhydrous solvent and add it slowly to the Lewis acid suspension with vigorous stirring.[7]

-

Acyl Chloride Addition : Dissolve the crude acyl chloride in the anhydrous solvent and add it dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.[7]

-

Reaction : After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Stir for the required time (typically 2-12 hours), monitoring progress by Thin Layer Chromatography (TLC).[7]

-

Workup : Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by pouring it into a beaker containing crushed ice and concentrated HCl.[1][7]

-

Extraction : Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with DCM.[7][15]

-

Washing : Combine the organic layers and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.[1][7]

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the pure aryl ketone.[1][7]

Applications in Drug Development and Complex Synthesis

The synthesis of aryl ketones via Friedel-Crafts acylation is a critical step in the development of numerous pharmaceutical compounds. Diaryl ketones, for instance, are important intermediates for biologically active molecules like the Parkinson's disease drug tolcapone and the anticonvulsant progabide.[4] The methodology has also been adapted for the synthesis of precursors to HIV-1 attachment inhibitors, demonstrating its relevance in modern medicinal chemistry.[16] Furthermore, this reaction is a key strategy in the total synthesis of complex natural products, where it is used to construct core carbocyclic and heterocyclic ring systems.[3] The ability to create intricate molecular architectures makes Friedel-Crafts acylation an indispensable tool for drug discovery and development professionals.

References

- 1. benchchem.com [benchchem.com]

- 2. byjus.com [byjus.com]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unsymmetrical Diaryl Ketones from Arenes [organic-chemistry.org]

- 5. nbinno.com [nbinno.com]

- 6. Applications and Synthesis of Oxalyl chloride_Chemicalbook [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 12. Friedel–Crafts reaction of this compound with pentamethylbenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. websites.umich.edu [websites.umich.edu]

- 16. researchgate.net [researchgate.net]

Oxalyl Chloride: A Core Reagent in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Oxalyl chloride, with the chemical formula (COCl)₂, is a colorless, sharp-smelling liquid that serves as a highly versatile and efficient reagent in a multitude of organic transformations.[1] Its utility stems from its high reactivity as a diacyl chloride, enabling key synthetic steps such as oxidation, acylation, and chlorination under relatively mild conditions.[2] In the pharmaceutical and agrochemical industries, this compound is a critical tool for synthesizing complex active pharmaceutical ingredients (APIs), intermediates, and crop protection agents.[3][4] This guide provides a comprehensive overview of its primary applications, detailed experimental protocols, and essential safety information.

Core Applications in Organic Synthesis

This compound's reactivity is harnessed in several cornerstone reactions of modern organic synthesis, most notably the Swern oxidation, the formation of acyl chlorides, and Friedel-Crafts acylations.

The Swern Oxidation: Mild Oxidation of Alcohols

The Swern oxidation is a widely used method for converting primary and secondary alcohols into aldehydes and ketones, respectively.[5] This reaction is prized for its mild conditions, which avoids the use of toxic heavy metals like chromium and prevents the over-oxidation of aldehydes to carboxylic acids.[6] The process involves the activation of dimethyl sulfoxide (DMSO) with this compound, followed by the addition of the alcohol and quenching with a hindered organic base, typically triethylamine (NEt₃).[7]

Key Advantages:

-

Excellent for sensitive substrates due to mild, low-temperature conditions (typically -78 °C).[8]

-

High yields and functional group tolerance.[9]

-

Avoids over-oxidation of primary alcohols.[5]

-

Byproducts are volatile, simplifying purification.[1]

A significant drawback is the production of the malodorous byproduct, dimethyl sulfide (DMS).[6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [wap.guidechem.com]

- 5. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 6. Swern Oxidation [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. DMSO –this compound, Swern Oxidation - Wordpress [reagents.acsgcipr.org]

- 9. benchchem.com [benchchem.com]

Oxalyl Chloride: A Comprehensive Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Oxalyl chloride ((COCl)₂), the diacyl chloride of oxalic acid, is a highly reactive and versatile reagent indispensable in modern organic synthesis.[1] This colorless, fuming liquid possesses a sharp, penetrating odor and is a cornerstone for a variety of chemical transformations, from the synthesis of key intermediates to its role in complex oxidation reactions.[1][2] This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its principal applications, and visual representations of key reaction mechanisms and workflows to ensure safe and effective laboratory use.

Core Physical and Chemical Properties

This compound is a dense, volatile liquid that is soluble in many common organic solvents.[1] Its high reactivity stems from the two adjacent electrophilic carbonyl carbons, making it an excellent precursor for a wide range of nucleophilic substitution reactions.

Physical Characteristics

A summary of the key physical properties of this compound is presented in Table 1 for easy reference. This data is crucial for designing experiments, understanding its behavior under various conditions, and ensuring proper handling and storage.

| Property | Value | References |

| Molecular Formula | C₂Cl₂O₂ | [3][4] |

| Molecular Weight | 126.92 g/mol | [2][5] |

| Appearance | Colorless to pale yellow fuming liquid | [2][4] |

| Odor | Sharp, penetrating, phosgene-like | [1][5] |

| Density | 1.4785 - 1.5 g/mL at 20 °C | [5][6] |

| Melting Point | -16 °C to -8 °C | [5][6] |

| Boiling Point | 62 - 65 °C | [1][5] |

| Vapor Pressure | 150 mmHg at 20 °C | [2][6] |

| Refractive Index (n²⁰/D) | 1.429 | [5][6] |

| Solubility | Soluble in chloroform, ethyl acetate, benzene, dichloromethane. | [1] |

Chemical Reactivity and Handling

This compound's utility in the lab is matched by its hazardous nature, demanding strict adherence to safety protocols. It is highly corrosive, toxic upon inhalation, and reacts violently with water.[1][7]

Reactivity with Water: this compound reacts vigorously with water and moisture, decomposing into hydrochloric acid (HCl), carbon monoxide (CO), and carbon dioxide (CO₂).[4][5] This reaction is highly exothermic and produces toxic and corrosive fumes. Therefore, all experiments involving this compound must be conducted under anhydrous conditions in a well-ventilated fume hood.[4]

Incompatibilities: It is incompatible with strong bases, alcohols, steel, oxidizing agents, and alkali metals.[3]

Storage: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition from moisture.[8]

Key Applications and Experimental Protocols

This compound is a key reagent in several important organic transformations, most notably the Swern oxidation of alcohols to aldehydes and ketones, and the conversion of carboxylic acids to acyl chlorides.

Swern Oxidation

The Swern oxidation is a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, using dimethyl sulfoxide (DMSO) activated by this compound, followed by quenching with a hindered base like triethylamine (TEA).[9] A significant advantage of this method is that it avoids the use of heavy metal oxidants and typically proceeds with high selectivity and minimal side reactions when performed at low temperatures.[5]

Reaction Mechanism: The mechanism involves the initial activation of DMSO with this compound to form a highly reactive electrophilic sulfur species. The alcohol then attacks this species, and subsequent deprotonation by a hindered base leads to the formation of the carbonyl compound.

Caption: Reaction mechanism of the Swern Oxidation.

Experimental Protocol: Swern Oxidation of a Primary Alcohol to an Aldehyde

This protocol is a general guideline and may need to be adapted for specific substrates.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.5 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.[5]

-

Activation of DMSO: Slowly add a solution of dimethyl sulfoxide (DMSO) (2.7 equivalents) in anhydrous DCM to the this compound solution via the dropping funnel, ensuring the internal temperature is maintained at or below -70 °C. Stir the mixture for 15 minutes; gas evolution (CO and CO₂) will be observed.[2][5]

-

Addition of Alcohol: Add a solution of the primary alcohol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir the resulting mixture for 45 minutes at this temperature.[2][5]

-

Quenching: Add triethylamine (TEA) (7.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form. Allow the reaction to warm to room temperature and stir for 1-2 hours.[2][5]

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and saturated brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5]

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[5]

Caption: Experimental workflow for the Swern Oxidation.

Conversion of Carboxylic Acids to Acyl Chlorides

This compound is a superior reagent for the synthesis of acyl chlorides from carboxylic acids, often preferred over thionyl chloride because the byproducts (HCl, CO, and CO₂) are gaseous, which simplifies the purification of the desired acyl chloride.[5] This reaction is frequently catalyzed by a small amount of N,N-dimethylformamide (DMF).

Reaction Mechanism: The reaction proceeds through the formation of a Vilsmeier-type intermediate from the reaction of this compound and DMF. This intermediate then reacts with the carboxylic acid to generate the acyl chloride and regenerate the DMF catalyst.

Caption: Mechanism for acyl chloride formation using this compound and DMF.

Experimental Protocol: Synthesis of an Acyl Chloride from a Carboxylic Acid

This is a general procedure and may require optimization for different carboxylic acids.

-

Reaction Setup: To a solution of the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene in a flame-dried flask under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).[9]

-

Addition of this compound: Slowly add this compound (1.5 equivalents) to the stirred solution at room temperature. Gas evolution will be observed.[10]

-

Reaction Monitoring: Stir the reaction mixture at room temperature until the gas evolution ceases (typically 1-3 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot with methanol and observing the formation of the corresponding methyl ester.

-

Work-up: Once the reaction is complete, remove the solvent and excess this compound under reduced pressure. It is advisable to use a trap containing a basic solution (e.g., NaOH) to neutralize the acidic and toxic vapors. The resulting crude acyl chloride is often used in the next step without further purification.[10]

Friedel-Crafts Acylation

This compound can be used in Friedel-Crafts acylation reactions to introduce an acyl group onto an aromatic ring. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[11]

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

-

Catalyst Suspension: In a flame-dried flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.[12]

-

Formation of Acylium Ion: Slowly add this compound (1.0 equivalent) to the suspension.

-

Addition of Aromatic Compound: Add the aromatic substrate (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent.

-

Purification: After removing the solvent, the product can be purified by column chromatography or recrystallization.[12]

Conclusion

This compound is a powerful and versatile reagent in the modern organic synthesis laboratory. Its high reactivity, while demanding careful handling and adherence to strict safety protocols, enables a wide range of important chemical transformations. A thorough understanding of its physical and chemical properties, as detailed in this guide, is paramount for its safe and effective use. The provided experimental protocols and reaction mechanism diagrams serve as a valuable resource for researchers, scientists, and drug development professionals in harnessing the full potential of this essential chemical.

References

- 1. benchchem.com [benchchem.com]

- 2. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]

- 3. Swern Oxidation: Reaction Mechanism, Steps & Key Examples [vedantu.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 12. websites.umich.edu [websites.umich.edu]

Oxalyl Chloride: A Technical Guide to its Solubility and Applications in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalyl chloride ((COCl)₂), the diacyl chloride of oxalic acid, is a highly reactive and versatile reagent in organic synthesis. Its utility spans from the conversion of carboxylic acids to acyl chlorides to its critical role in oxidation reactions. A thorough understanding of its solubility in common organic solvents is paramount for its effective and safe use in laboratory and industrial settings. This technical guide provides a comprehensive overview of the solubility of this compound, alongside detailed experimental protocols and workflow visualizations for its key applications.

Core Topic: Solubility of this compound in Common Organic Solvents

Quantitative solubility data for this compound is notably scarce in publicly available literature. This is primarily attributed to its high reactivity, particularly its violent reaction with water and protic solvents like alcohols, which complicates traditional solubility determination methods.[1][2] However, qualitative descriptions of its solubility are well-documented, indicating its compatibility with a range of common aprotic organic solvents.

Data Presentation: Qualitative Solubility of this compound

The following table summarizes the known qualitative solubility of this compound in various organic solvents.

| Solvent Class | Solvent Name | Solubility Description | Citations |

| Hydrocarbons | Hexane | Soluble | [3][4] |

| Benzene | Soluble | [3][4][5] | |

| Halogenated Hydrocarbons | Dichloromethane (DCM) | Soluble | [3][4] |

| Chloroform | Soluble | [3][4][6][7][8] | |

| Ethers | Diethyl Ether | Soluble | [3][4][5] |

| Esters | Ethyl Acetate | Soluble | [6][7][8][9] |

| Nitriles | Acetonitrile | Soluble | [3][4] |

Note: this compound reacts violently with water and alcohols.[1][2][5] Therefore, it is considered reactive and not merely soluble in these protic solvents. Extreme caution must be exercised to ensure anhydrous conditions when working with this compound to prevent vigorous, exothermic reactions that release toxic gases such as hydrogen chloride, carbon monoxide, and carbon dioxide.[3][10]

Experimental Protocols

Due to the lack of specific experimental protocols for determining the solubility of the highly reactive this compound, this section details a widely used synthetic procedure that relies on its solubility in a common organic solvent: the Swern Oxidation.

Key Experiment: The Swern Oxidation

The Swern oxidation is a reliable and mild method for oxidizing primary alcohols to aldehydes and secondary alcohols to ketones, avoiding the over-oxidation to carboxylic acids often seen with stronger oxidizing agents.[11][12][13] The reaction utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by this compound at low temperatures.

Methodology:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is dried in an oven and assembled while hot to ensure anhydrous conditions. The flask is then flushed with dry nitrogen.

-

Solvent and Reagent Addition: Dry dichloromethane (CH₂Cl₂) is added to the flask via a syringe, followed by the addition of dimethyl sulfoxide (DMSO, 2.2 equivalents). The solution is cooled to between -78 °C and -60 °C using a dry ice/acetone bath.

-

Activator Addition: A solution of this compound (1.1 equivalents) in dry dichloromethane is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -60 °C. Vigorous gas evolution (CO and CO₂) will be observed. The mixture is stirred for 10-20 minutes at this temperature.

-

Alcohol Addition: The alcohol to be oxidized (1.0 equivalent), dissolved in a small amount of dry dichloromethane, is added dropwise to the reaction mixture, again maintaining the temperature below -60 °C. The mixture is stirred for an additional 30-45 minutes.

-

Base Quenching: Triethylamine (Et₃N, 5.0 equivalents) is added dropwise to the flask. After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature.

-

Work-up: Water is added to the reaction mixture to quench any remaining reactive species. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with a dilute HCl solution, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude aldehyde or ketone. The product can be further purified by column chromatography or distillation.

Mandatory Visualizations

Signaling Pathway: The Swern Oxidation Mechanism

The following diagram illustrates the key steps in the Swern oxidation mechanism, from the activation of DMSO by this compound to the final elimination step that yields the carbonyl compound.

Experimental Workflow: Industrial Synthesis of this compound

This diagram outlines a common industrial process for the synthesis of this compound, starting from the photochlorination of ethylene carbonate.[10]

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. What is this compound?_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. This compound CAS#: 79-37-8 [m.chemicalbook.com]

- 7. This compound | 79-37-8 [m.chemicalbook.com]

- 8. This compound | 79-37-8 [chemicalbook.com]

- 9. 79-37-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. Swern Oxidation: Reaction Mechanism, Steps & Key Examples [vedantu.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Swern oxidation - Wikipedia [en.wikipedia.org]

The Electrophilicity of Oxalyl Chloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalyl chloride, with the chemical formula (COCl)₂, is a highly reactive and versatile reagent in organic synthesis, primarily recognized for its potent electrophilic character.[1] This colorless, sharp-smelling liquid serves as a key building block in a multitude of chemical transformations, ranging from the synthesis of pharmaceuticals and agrochemicals to the preparation of complex organic intermediates.[2][3] Its high reactivity stems from the presence of two adjacent electrophilic carbonyl carbons and the excellent leaving group ability of the chloride ions.[1] This guide provides an in-depth exploration of the electrophilicity of this compound, focusing on its application in key synthetic methodologies, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Concepts of Electrophilicity

The electrophilicity of this compound is fundamentally dictated by the electron deficiency of its carbonyl carbons. This is a consequence of the strong electron-withdrawing inductive effects of both the oxygen and chlorine atoms attached to the carbonyl groups.[4] A key indicator of electrophilicity is the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy signifies a greater willingness of the molecule to accept electrons from a nucleophile, thus indicating higher electrophilicity.[5]

Another important quantitative measure is the partial positive charge on the carbonyl carbons. A greater positive charge suggests a more potent site for nucleophilic attack. Computational chemistry provides valuable insights into these parameters.

Quantitative Data on the Electrophilicity of this compound

| Parameter | Value | Method | Reference |

| Electron Affinity | ~1.8 eV | Photoelectron Imaging & Ab Initio Modeling | [6][7] |

| Vertical Detachment Energy | 2.33(4) eV | Photoelectron Imaging & Ab Initio Modeling | [6][7] |

| Intramolecular 2H Kinetic Isotope Effect (Swern Oxidation of Benzyl Alcohol at -78 °C) | 2.82 ± 0.06 | Experimental Measurement | [8][9][10] |

Note: The electron affinity provides a measure of the energy change when an electron is added to a neutral molecule to form a negative ion, indicating the molecule's ability to accept an electron. The vertical detachment energy is the energy required to remove an electron from the anion without a change in geometry. The kinetic isotope effect provides quantitative insight into the transition state of a specific reaction.

Key Reactions Highlighting the Electrophilicity of this compound

The electrophilic nature of this compound is prominently demonstrated in several cornerstone reactions of organic synthesis.

Swern Oxidation

The Swern oxidation is a mild and efficient method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[11] In this reaction, this compound serves as an activator for dimethyl sulfoxide (DMSO).

Caption: The Swern oxidation pathway.

Materials:

-

Secondary Alcohol (1.0 equiv)

-

This compound (1.5 equiv)

-

Dimethyl sulfoxide (DMSO) (2.7 equiv)

-

Triethylamine (7.0 equiv)

-

Dichloromethane (DCM), anhydrous

-

Water

-

Brine

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

To a solution of this compound in anhydrous DCM at -78 °C, add a solution of DMSO in anhydrous DCM dropwise over 5 minutes.

-

Stir the mixture for 5 minutes at -78 °C.

-

Add a solution of the secondary alcohol in anhydrous DCM dropwise over 5 minutes.

-

Stir the reaction mixture for 30 minutes at -78 °C.

-

Add triethylamine dropwise over 10 minutes.

-

Allow the mixture to warm to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[6]

Friedel-Crafts Acylation

This compound is a potent acylating agent in Friedel-Crafts reactions, reacting with aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce an acyl group.[1][12] This reaction is a powerful tool for the synthesis of aryl ketones and diones.

Caption: The Friedel-Crafts acylation process.

Materials:

-

Aromatic Compound (e.g., Anisole) (1.0 equiv)

-

This compound (1.1 equiv)

-

Anhydrous Aluminum Chloride (AlCl₃) (2.2 equiv)

-

Carbon Disulfide (CS₂), anhydrous

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ in anhydrous CS₂.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of the aromatic compound in anhydrous CS₂ dropwise to the stirred suspension.

-

Add a solution of this compound in anhydrous CS₂ dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C and slowly quench by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Synthesis of Acyl Chlorides

One of the most common applications of this compound is the conversion of carboxylic acids to their corresponding acyl chlorides.[1][3] This transformation is highly efficient and proceeds under mild conditions, often with a catalytic amount of N,N-dimethylformamide (DMF). The gaseous byproducts (CO, CO₂, and HCl) are easily removed, simplifying the workup.[1]

Caption: Workflow for acyl chloride synthesis.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

This compound (1.3 equiv)

-

N,N-Dimethylformamide (DMF) (catalytic, ~2 drops)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a solution of the carboxylic acid in anhydrous DCM under an inert atmosphere, add this compound via syringe.

-

Add a catalytic amount of DMF.

-

Stir the resulting mixture at room temperature for 1.5 hours.

-

Concentrate the reaction mixture by rotary evaporation to remove the solvent and excess this compound.

-

To the crude acyl chloride, add fresh anhydrous DCM and concentrate again to ensure complete removal of volatile byproducts. The resulting acyl chloride is often used directly in the next step without further purification.[13]

Conclusion

This compound stands as a cornerstone electrophile in modern organic synthesis. Its high reactivity, driven by the electronic properties of its dual carbonyl system, enables a wide array of crucial transformations. While a comprehensive experimental dataset quantifying its electrophilicity remains an area for further investigation, computational studies provide valuable predictive insights. The detailed protocols and mechanistic understanding presented in this guide are intended to empower researchers in the effective and safe utilization of this powerful reagent in their synthetic endeavors. As with all highly reactive chemicals, appropriate safety precautions, including working in a well-ventilated fume hood and using personal protective equipment, are paramount when handling this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Applications and Synthesis of Oxalyl chloride_Chemicalbook [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 6. Anion of this compound: Structure and Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Swern Oxidation [organic-chemistry.org]

- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sciencemadness Discussion Board - Problem with Friedel Crafts acylation using this compound - Powered by XMB 1.9.11 [sciencemadness.org]

Whitepaper: Oxalyl Chloride as a Versatile and Practical Source of Carbon Monoxide for Modern Synthetic Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The use of carbon monoxide (CO) is fundamental to a vast array of carbonylation reactions, which are pivotal in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] However, the practical application of CO gas in a laboratory setting is often hindered by significant safety and handling challenges associated with its toxicity and flammability.[2] This technical guide details the use of oxalyl chloride as a convenient, efficient, and safer alternative for the in situ or ex situ generation of carbon monoxide. We will explore various methodologies for CO generation from this compound, its application in transition metal-catalyzed carbonylation reactions, and provide detailed experimental protocols. This document aims to serve as a comprehensive resource for researchers seeking to leverage this versatile reagent to streamline the synthesis of complex molecules.

Introduction: The Need for Carbon Monoxide Surrogates

Carbon monoxide is an indispensable C1 building block in organic synthesis, enabling the efficient formation of carbonyl-containing compounds such as carboxylic acids, esters, amides, and ketones.[1] Industrial processes like hydroformylation and the Monsanto acetic acid process rely heavily on CO.[1] Despite its utility, the direct use of high-pressure CO gas cylinders in a research environment presents considerable risks and requires specialized equipment.[2]

To circumvent these challenges, significant research has focused on developing CO surrogates—stable, easily handled compounds that release carbon monoxide on demand.[3] An ideal surrogate should be inexpensive, efficient, and release CO under mild conditions, leaving behind benign byproducts. This compound, a commercially available liquid, has emerged as a leading CO source, offering practical advantages for both small-scale and flow chemistry applications.[1][4][5]

Mechanisms of CO Generation from this compound

This compound can be decomposed to generate carbon monoxide through several distinct pathways. The choice of method depends on the desired reaction conditions and the stoichiometry of CO required.

Base-Mediated Hydrolysis

The reaction of this compound with water is known to produce carbon monoxide, carbon dioxide, and hydrogen chloride.[6][7] However, the co-production of HCl can interfere with many catalytic cycles and sensitive substrates.[1] A significant improvement involves the controlled decomposition of this compound in an aqueous hydroxide solution (e.g., NaOH).[1][8][9] This method rapidly and quantitatively generates CO, while the base neutralizes the HCl and CO2 byproducts.[1][10] This approach is highly efficient and allows for the generation of high-quality CO gas at room temperature, which can be collected in a balloon or used in a two-chamber system.[1][10]

Zinc-Mediated Reduction

A novel protocol involves the zinc-mediated reduction of this compound to generate carbon monoxide.[11] This method is highly efficient, capable of producing two moles of CO per mole of this compound, a significant advantage over the hydrolysis method.[11] The reaction is typically performed at a slightly elevated temperature (e.g., 80 °C) and can be completed rapidly.[11] This technique has been successfully applied in various palladium-catalyzed carbonylation reactions, including the synthesis of esters, amides, and carboxylic acids.[11][12]

Applications in Palladium- and Nickel-Catalyzed Carbonylations

The CO generated from this compound is a high-quality synthon for a multitude of transition metal-catalyzed reactions, which are cornerstones of modern drug discovery and development.[13]

Palladium-Catalyzed Reactions

Palladium catalysis is widely used for carbonylation reactions.[14] The CO generated from this compound can be seamlessly integrated into these workflows. Using an ex situ generation technique, such as a two-chamber system or a balloon, allows for the controlled introduction of CO into the reaction vessel, preventing potential incompatibilities between the CO generation and the carbonylation reaction.[2][11] This has been successfully demonstrated for alkoxy-, amino-, and hydroxycarbonylations of aryl halides and triflates.[1][8]

Nickel-Catalyzed Cross-Coupling

Recent advancements have shown that this compound can serve as an effective CO surrogate in nickel-catalyzed carbonylative cross-electrophile couplings.[15] This approach avoids the formation of toxic and volatile nickel carbonyl complexes. The slow release of CO from the reaction of zinc and this compound under mild conditions is key to achieving high chemoselectivity, enabling the synthesis of a wide range of alkyl aryl ketones in good to excellent yields.[15]

Quantitative Data Summary

The efficiency of this compound as a CO source is demonstrated across various reaction types. The following tables summarize quantitative data from key literature reports.

Table 1: Zinc-Mediated CO Generation and Application [11]

| Substrate | Nucleophile | Product | Catalyst System | Conditions | Yield (%) |

|---|---|---|---|---|---|

| Iodobenzene | Methanol | Methyl benzoate | Pd(OAc)₂ / Xantphos | 80 °C, 15 min (CO gen) | 95 |

| 4-Iodoanisole | Aniline | 4-Methoxy-N-phenylbenzamide | PdCl₂(PPh₃)₂ | 80 °C, 15 min (CO gen) | 92 |

| 1-Iodonaphthalene | Water | 1-Naphthoic acid | Pd(OAc)₂ / dppf | 100 °C, 15 min (CO gen) | 85 |

| 4-Iodotoluene | H₂ (from HCOOH) | 4-Methylbenzaldehyde | PdCl₂(dppf) | 80 °C, 15 min (CO gen) | 78 |

CO Generation: 2:1 ratio of Zn to this compound.

Table 2: Base-Mediated CO Generation and Application in Aminocarbonylation [1]

| Substrate | Nucleophile | Product | Catalyst System | (COCl)₂ Equiv. | Yield (%) |

|---|---|---|---|---|---|

| 4-Iodoacetophenone | Morpholine | 4-(4-Acetylbenzoyl)morpholine | Pd(OAc)₂ / Xantphos | 1.2 | 93 |

| 3-Iodopyridine | Benzylamine | N-Benzylnicotinamide | Pd(OAc)₂ / Xantphos | 1.2 | 96 |

| Methyl 4-iodobenzoate | Pyrrolidine | Methyl 4-(pyrrolidine-1-carbonyl)benzoate | Pd(OAc)₂ / Xantphos | 1.5 | 99 |

| 4-Bromobenzonitrile | Piperidine | 4-(Piperidine-1-carbonyl)benzonitrile | Pd(OAc)₂ / Xantphos | 1.5 | 91 |

CO Generation: Decomposition of (COCl)₂ in aqueous NaOH.

Experimental Protocols

General Protocol for Ex Situ CO Generation (Balloon Method)[10]

-

To a flask equipped with a magnetic stir bar and a three-way valve connected to a balloon, add a solution of aqueous sodium hydroxide (e.g., 2 M NaOH).

-

While stirring vigorously, slowly add this compound (1.0-1.5 equivalents relative to the substrate in the main reaction) to the NaOH solution via syringe.

-

CO gas will evolve immediately and inflate the balloon. A drying agent (e.g., CaCl₂) can be placed in the balloon socket to remove moisture.[10]

-

Once the balloon is filled, the valve can be switched to deliver the CO gas into the reaction vessel containing the substrate, catalyst, and solvent.

Protocol for Palladium-Catalyzed Aminocarbonylation[1]

-

In a separate flask, generate CO gas from 1.2 equivalents of this compound using the ex situ method described above.

-

In the main reaction flask, add the aryl halide (1.0 equiv.), palladium acetate (Pd(OAc)₂, 2 mol%), and Xantphos (4 mol%).

-

Evacuate and backfill the flask with nitrogen or argon.

-

Add anhydrous solvent (e.g., THF or dioxane) followed by the amine nucleophile (1.2 equiv.) and a base (e.g., DBU, 1.5 equiv.).

-

Introduce the CO gas from the balloon into the reaction flask.

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor by TLC or LC-MS until completion.

-

Upon completion, cool the reaction to room temperature, and perform a standard aqueous workup followed by purification (e.g., column chromatography) to isolate the desired amide product.

Protocol for Conversion of Carboxylic Acid to Acyl Chloride[16][17]

-

Suspend the carboxylic acid (1.0 equiv.) in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

-

Cool the mixture to 0 °C in an ice bath.

-

Add this compound (1.3-1.5 equiv.) dropwise via syringe.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).[16]

-

Allow the mixture to warm to room temperature and stir for 1-2 hours. Gas evolution (CO, CO₂) will be observed.

-

Once the reaction is complete (gas evolution ceases), remove the solvent and excess this compound under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without further purification.[17]

Safety and Handling

This compound is a toxic, corrosive, and moisture-sensitive reagent that must be handled with extreme care.[18][19][20]

-

Handling: Always handle this compound in a well-ventilated fume hood.[19] Avoid inhalation of vapors and any contact with skin or eyes.[20][21] It reacts violently with water, releasing toxic gases (CO, HCl).[7][19] Therefore, all operations must be conducted under anhydrous conditions.[19]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[19][20]

-

Storage: Store in a tightly sealed container under an inert gas in a cool, dry, and well-ventilated area, away from moisture and incompatible substances.[19][21] Containers should be stored locked up.[18]

-

Spills and Disposal: In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills.[20] All waste must be handled according to institutional and local regulations.

Conclusion

This compound serves as an exceptionally practical and versatile source of carbon monoxide for a wide range of carbonylation reactions. Its ability to generate CO under mild conditions, either through base-mediated hydrolysis or zinc-mediated reduction, provides a safer and more convenient alternative to using pressurized CO gas. The methodologies presented herein, particularly in palladium- and nickel-catalyzed transformations, are highly relevant to professionals in drug development and organic synthesis. By adopting these protocols, researchers can safely and efficiently access complex carbonyl-containing molecules, accelerating the discovery and development of new chemical entities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Controlled generation and use of CO in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00020G [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound - Sciencemadness Wiki [sciencemadness.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound as a practical carbon monoxide source for carbonylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Zn-Mediated Reduction of this compound Forming CO and Its Application in Carbonylation Reactions [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. Palladium-catalyzed carbonylation of activated alkyl halides via radical intermediates - Industrial Chemistry & Materials (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. researchgate.net [researchgate.net]

- 18. chemicalbook.com [chemicalbook.com]

- 19. This compound Manufacturer - Anshul Specialty Molecules Private Limited [anshulchemicals.com]

- 20. westliberty.edu [westliberty.edu]

- 21. lobachemie.com [lobachemie.com]

Methodological & Application

Application Notes and Protocols: Detailed Protocol for Swern Oxidation Using Oxalyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction